molecular formula C14H12FN3O2 B8249381 [(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea

[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea

Cat. No.: B8249381
M. Wt: 273.26 g/mol
InChI Key: MHUUDVZSPFRUSK-UHFFFAOYSA-N
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Description

[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea is a chemical compound with the molecular formula C14H12FN3O2. It is classified as an aromatic ether and has been manually annotated by third-party sources

Preparation Methods

The synthesis of [(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea involves several steps. One common method includes the addition reaction between 4-(4-amino-3-fluorophenoxy) pyridine-2-methylamine carboxylate and 4-chloro-3-trifluoromethyl phenyl . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

[(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has potential applications in studying cellular processes and interactions. In medicine, it is being explored for its potential therapeutic properties, including its ability to interact with specific molecular targets. Industrially, it can be used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of [(E)-[4-(4-fluorophenoxy)phenyl]methyleneamino]urea involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

[[4-(4-fluorophenoxy)phenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUUDVZSPFRUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171079
Record name CO-102862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181144-66-1
Record name CO-102862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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